molecular formula C19H18Cl2N2O3 B2847421 N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide CAS No. 954597-13-8

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide

Cat. No. B2847421
CAS RN: 954597-13-8
M. Wt: 393.26
InChI Key: ROWPFHXYOBCIJP-UHFFFAOYSA-N
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Description

The compound “N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a 3,4-dichlorophenyl group, an oxazolidinone ring, and a phenylpropanamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxazolidinone ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amide group could undergo hydrolysis, and the oxazolidinone ring could potentially participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl groups .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Research indicates that derivatives structurally related to "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide" have been synthesized and tested for antimicrobial and antifungal activities. For instance, a series of compounds featuring chlorophenyl and oxazolidinone moieties have shown potential as antimicrobial agents against a variety of bacterial and fungal strains, highlighting their significance in developing new antibacterial and antifungal therapies (Desai et al., 2011).

Anticancer Evaluation

  • The anticancer potential of compounds related to "this compound" has been explored, with studies demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research underscores the compound's role in the development of new cancer therapies (Ravinaik et al., 2021).

Interaction with Biological Receptors

  • Studies have also investigated the molecular interactions of structurally similar compounds with specific biological receptors, such as the CB1 cannabinoid receptor. These findings are critical for understanding how these compounds can be used to modulate receptor activity, offering insights into their therapeutic applications (Shim et al., 2002).

Antiepileptic Activity

  • Moreover, the antiepileptic properties of compounds related to "this compound" have been evaluated, with some derivatives showing promising results in preclinical models. This area of research contributes to the compound's potential in treating neurological disorders (Asadollahi et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential medicinal uses, or its chemical reactivity could be explored further .

properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-16-8-7-14(10-17(16)21)23-12-15(26-19(23)25)11-22-18(24)9-6-13-4-2-1-3-5-13/h1-5,7-8,10,15H,6,9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWPFHXYOBCIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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